Hydroxy-PEG1-acid

描述

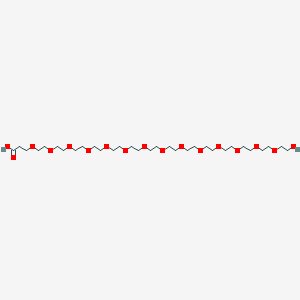

Structure

3D Structure

属性

IUPAC Name |

3-(2-hydroxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIFLSYPOXYYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117786-94-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117786-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501203147 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117786-94-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Hydroxy-PEG1-acid: Properties, Protocols, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. It features a single ethylene (B1197577) glycol unit (PEG1) flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This structure allows for the sequential and controlled conjugation of two different molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer is a key feature, as it enhances the hydrophilicity and solubility of the resulting conjugate, which can improve pharmacokinetic profiles and reduce the immunogenicity of therapeutic molecules.[1][2]

While the term "this compound" is used broadly, it most commonly refers to 3-(2-hydroxyethoxy)propanoic acid . However, other structural isomers and salt forms are also available, which offer different spacer lengths or improved stability.[3][4] Its primary application is as a linker in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a targeting moiety to a payload or another functional molecule.[5][]

Physicochemical Properties

The properties of this compound can vary slightly depending on the specific isomer and whether it is in its free acid or salt form. The data for the most common variants are summarized below for easy comparison.

| Property | 3-(2-hydroxyethoxy)propanoic acid | 2-(2-hydroxyethoxy)acetic acid | This compound sodium salt |

| CAS Number | 89211-34-7[] | 13382-47-3[1] | 2855229-28-4[3] |

| Molecular Formula | C₅H₁₀O₄[] | C₄H₈O₄[1] | C₅H₉NaO₄[3] |

| Molecular Weight | 134.13 g/mol [] | 120.10 g/mol [1] | 156.11 g/mol [7] |

| Appearance | Colorless to light yellow liquid[] | Solid at room temperature[5] | Solid[3] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted)[] | 1.291 g/cm³ | Not available |

| pKa (Predicted) | 4.26 ± 0.10[] | Not available | Not applicable |

| Boiling Point | 127-130 °C (at 2 Torr)[] | 323.75 °C (at 760 mmHg) | Not available |

| Storage Conditions | 2-8°C or -20°C[] | 2-8°C[1] | -20°C[3] |

Applications in Drug Development

This compound is a foundational tool for conjugating molecules in the development of targeted therapeutics.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This compound serves as a non-cleavable linker.[] The carboxylic acid end can be activated to react with amine groups on the antibody (e.g., lysine (B10760008) residues), while the hydroxyl end can be modified to attach to the drug payload. The PEG component helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to antibodies.[8]

-

PROTACs: PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The tunable length and hydrophilicity of PEG-based linkers like this compound are critical for optimizing the spatial orientation of the two ligands to form a stable ternary complex, which is essential for efficient protein degradation.

-

PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This strategy is used to increase the hydrodynamic size of the molecule, which can extend its circulation half-life by reducing renal clearance.[2] It also enhances stability and can mask epitopes to reduce immunogenicity.[8]

Experimental Protocols

General Protocol for Amine Conjugation via EDC/NHS Chemistry

This protocol describes a general two-step method for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., an antibody, protein, or small molecule) using carbodiimide (B86325) chemistry.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) converts it into a more stable, amine-reactive NHS ester.[9] This NHS ester then efficiently reacts with a primary amine at a physiological pH to form a stable amide bond.[10]

Materials:

-

This compound (e.g., 3-(2-hydroxyethoxy)propanoic acid)

-

Amine-containing molecule (e.g., protein)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[5][11]

-

Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0.[12]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0-8.5.[5][11]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

-

Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis cassettes)

Procedure:

Step 1: Activation of this compound

-

Equilibrate all reagents (EDC, NHS, this compound) to room temperature before opening vials to prevent moisture condensation.[11]

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous solvent immediately before use. EDC is susceptible to hydrolysis.[3]

-

Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10-100 mM).[5] If solubility is an issue, dissolve it first in a minimal amount of DMSO and then dilute with Activation Buffer.

-

Add a 2 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.[5]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[10][11]

Step 2: Conjugation to Amine-Containing Molecule

-

Dissolve the amine-containing molecule (e.g., protein) in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).[10] Ensure the buffer is free of extraneous primary amines (e.g., Tris).

-

Immediately add the freshly activated this compound solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the linker over the protein.[10][13] The volume of organic solvent from the linker stock should not exceed 10% (v/v) of the total reaction volume.[10]

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10][11]

Step 3: Quenching and Purification

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[11][13] This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purify the final conjugate to remove excess linker and reaction byproducts. Use a method appropriate for the conjugate, such as a desalting column for proteins or dialysis.

Mandatory Visualizations

Logical Workflow for Amine Conjugation

The following diagram illustrates the key steps involved in activating this compound and conjugating it to an amine-containing molecule.

Caption: Workflow for EDC/NHS-mediated conjugation of this compound.

Signaling Pathway Context: PROTAC Mechanism of Action

While not a signaling molecule itself, this compound is a critical component of PROTACs, which hijack the cell's ubiquitin-proteasome system.

Caption: The role of a linker in the PROTAC-induced protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Hydroxy-PEG1-acid: A Core Component in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid, chemically known as 3-(2-hydroxyethoxy)propanoic acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure, featuring a terminal hydroxyl group and a carboxylic acid connected by a single ethylene (B1197577) glycol unit, provides a versatile platform for the covalent attachment of various molecular entities. The inclusion of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugates, making it a valuable tool in the design of advanced therapeutics such as antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its utility in bioconjugation. The carboxylic acid can be activated to react with primary amines, while the hydroxyl group offers a site for further modification.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are computed and may vary slightly from experimentally determined values.

| Property | Value | Source |

| IUPAC Name | 3-(2-hydroxyethoxy)propanoic acid | [2] |

| Molecular Formula | C₅H₁₀O₄ | [2] |

| Molecular Weight | 134.13 g/mol | [2] |

| CAS Number | 89211-34-7 | [2] |

| Canonical SMILES | C(COCCO)C(=O)O | [2] |

| XLogP3 (Computed) | -1.1 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 4 | [2] |

| pKa (Carboxylic Acid) | Estimated to be around 4-5 | [1] |

| Solubility | Soluble in water and many organic solvents | [1] |

Synthesis and Characterization

Experimental Protocol: A Plausible Synthesis of 3-(2-hydroxyethoxy)propanoic acid

Step 1: Michael Addition of Ethylene Glycol to an Acrylate (B77674) Ester

-

In a round-bottom flask, dissolve a suitable acrylate ester (e.g., tert-butyl acrylate) in an excess of ethylene glycol, which serves as both a reactant and a solvent.

-

Add a catalytic amount of a strong base, such as sodium metal or a non-nucleophilic organic base, to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, neutralize the catalyst with a weak acid.

-

Remove the excess ethylene glycol under reduced pressure.

-

The resulting crude ester, tert-butyl 3-(2-hydroxyethoxy)propanoate, can be purified by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of the Ester to Yield this compound

-

Dissolve the purified ester from Step 1 in a suitable solvent, such as a mixture of dioxane and water.

-

Add a stoichiometric amount of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to catalyze the hydrolysis.

-

Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with a strong acid to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-(2-hydroxyethoxy)propanoic acid.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) groups of the ethylene glycol and propanoic acid moieties, as well as signals for the hydroxyl and carboxylic acid protons. The integration of these signals would confirm the proton count of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

Applications in Drug Development

The primary application of this compound is as a hydrophilic linker in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).

Role in Antibody-Drug Conjugates

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody to the drug is a critical component that influences the ADC's stability, solubility, and pharmacokinetic properties.

The inclusion of a short PEG linker like this compound can offer several advantages:

-

Improved Hydrophilicity: Many cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC. The hydrophilic nature of the PEG chain can mitigate this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.

-

Enhanced Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, which can reduce its clearance from the bloodstream and extend its circulation half-life.

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates a general workflow for the conjugation of a drug to an antibody using a hydrophilic linker derived from this compound. This process typically involves the activation of the carboxylic acid group of the linker to make it reactive towards the amine groups of lysine (B10760008) residues on the antibody surface.

Caption: Workflow for ADC synthesis using a hydrophilic linker.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its well-defined structure, incorporating both a hydroxyl and a carboxylic acid functional group, combined with the benefits of a hydrophilic PEG spacer, makes it an attractive choice for the synthesis of advanced bioconjugates. As the field of targeted therapeutics continues to evolve, the strategic use of well-characterized linkers like this compound will remain a critical component in the design of next-generation medicines.

References

Navigating the Landscape of Hydroxy-PEG1-acid: A Technical Guide for Researchers

An in-depth examination of Hydroxy-PEG1-acid, a critical polyethylene (B3416737) glycol (PEG) linker in bioconjugation and drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, properties, and applications, with a focus on its role in antibody-drug conjugates (ADCs).

Deciphering the Identity of this compound

The term "this compound" can refer to several structurally related molecules, leading to potential ambiguity. It is crucial to distinguish between the different chemical entities based on their CAS numbers. The most pertinent compound for drug development, particularly in the realm of ADCs, is 3-(2-hydroxyethoxy)propanoic acid . In contrast, 2-(2-hydroxyethoxy)acetic acid is a related compound primarily recognized as a metabolite of 1,4-dioxane. For stability in storage and handling, the sodium salt of this compound is also commercially available.

A summary of the key chemical identifiers is presented below:

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(2-hydroxyethoxy)propanoic acid | This compound, OH-PEG1-COOH | 89211-34-7 | C5H10O4 | 134.13 |

| 2-(2-hydroxyethoxy)acetic acid | β-hydroxyethoxyacetic acid, HEAA | 13382-47-3 | C4H8O4 | 120.10 |

| This compound sodium salt | - | 2855229-28-4 | C5H9NaO4 | 156.1 |

The Pivotal Role of this compound in Antibody-Drug Conjugates

This compound, specifically the 3-(2-hydroxyethoxy)propanoic acid variant (CAS 89211-34-7), serves as a fundamental building block in the construction of ADCs.[1][2][3][4] It functions as a non-cleavable linker, connecting a monoclonal antibody to a cytotoxic payload.[1][2][3][4] The inclusion of the short polyethylene glycol (PEG) chain imparts several desirable properties to the resulting ADC.

The hydrophilic nature of the PEG spacer can enhance the solubility and reduce aggregation of the ADC.[5] The defined length of the PEG1 unit ensures the production of a homogeneous ADC product, a critical factor for therapeutic consistency. The terminal hydroxyl and carboxylic acid groups provide versatile handles for conjugation and further chemical modification.[5][6]

The general workflow for utilizing this compound in ADC synthesis involves a series of bioconjugation reactions. The carboxylic acid end of the linker is typically activated to react with amine groups on the antibody, while the hydroxyl end can be modified to attach to the cytotoxic drug.

References

- 1. This compound | PEG analog | CAS# 89211-34-7 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. This compound MedChemExpress (MCE) [chembk.com]

- 5. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]

- 6. This compound|COA [dcchemicals.com]

An In-depth Technical Guide to Hydroxy-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG1-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its defined structure, which includes a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1] The primary reactive handle is the terminal carboxylic acid, which can be conjugated to primary amine groups.[1] The hydroxyl group offers a secondary site for further derivatization.

| Property | Value |

| Molecular Weight | 134.13 g/mol |

| Molecular Formula | C₅H₁₀O₄ |

| CAS Number | 89211-34-7 |

| Synonym | 3-(2-Hydroxyethoxy)propanoic acid |

| Form | This compound |

| Sodium Salt Form MW | 156.1 g/mol |

Key Applications in Drug Development

This compound serves as a fundamental building block in the construction of complex bioconjugates. Its defined length and dual functionality make it particularly suitable for:

-

Antibody-Drug Conjugates (ADCs): It is employed as a non-cleavable linker to attach cytotoxic drugs to antibodies.[2] The stability of the amide bond formed ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell.

-

PROTAC Synthesis: As a component of PROTACs, it can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

Bioconjugation: The carboxylic acid group can be readily conjugated to primary amines on proteins, peptides, or other biomolecules to improve their pharmacokinetic properties, such as increasing solubility and circulation half-life.[3]

Experimental Protocol: Conjugation of this compound to a Primary Amine

This protocol details the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein or peptide) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step process involves the activation of the carboxylic acid with EDC and NHS to form a more stable NHS ester, which then efficiently reacts with the primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Dissolve the amine-containing molecule in the Coupling Buffer at a known concentration. If the buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer like PBS.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water.

-

-

Activation of this compound:

-

In a reaction tube, add the desired amount of this compound stock solution.

-

Add a 2- to 10-fold molar excess of EDC and NHS (relative to the this compound). A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

-

Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Primary Amine:

-

Add the activated Hydroxy-PEG1-NHS ester solution to the solution of the amine-containing molecule.

-

Ensure the pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with the Coupling Buffer.

-

The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized, but a starting point of a 10- to 50-fold molar excess of the PEG linker is recommended.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove unreacted PEG linker, byproducts (e.g., EDC urea), and unconjugated starting material.

-

Experimental Workflow Diagram:

Caption: Workflow for conjugating this compound to a primary amine.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

While this compound is a component, its application in PROTACs places it within the broader context of inducing protein degradation through the ubiquitin-proteasome system. A PROTAC molecule consists of two ligands connected by a linker, such as one derived from this compound. One ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism Diagram:

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Synthesis of 3-(2-Hydroxyethoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 3-(2-hydroxyethoxy)propanoic acid, a bifunctional molecule with potential applications in drug delivery and materials science. The described methodology is a two-step process commencing with a base-catalyzed Michael addition of ethylene (B1197577) glycol to ethyl acrylate (B77674), followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This document furnishes detailed experimental protocols, a summary of chemical and physical properties, and predicted spectroscopic data for characterization. The synthesis pathway and experimental workflow are visualized using schematic diagrams to facilitate comprehension and reproducibility in a research and development setting.

Introduction

3-(2-Hydroxyethoxy)propanoic acid is a hydrophilic organic compound possessing both a hydroxyl and a carboxylic acid functional group. This dual functionality makes it an attractive building block in the synthesis of more complex molecules, such as polymers, esters, and amides. Its structure is essentially a short-chain polyethylene (B3416737) glycol (PEG) moiety attached to propanoic acid, suggesting potential utility as a linker in bioconjugation and drug delivery systems, for instance, in the development of antibody-drug conjugates (ADCs). The synthesis of this molecule is of interest to researchers in medicinal chemistry, polymer chemistry, and materials science. This guide outlines a practical and accessible synthetic approach.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-hydroxyethoxy)propanoic acid is presented in Table 1. This data is essential for the handling, characterization, and application of the compound.

Table 1: Physicochemical Properties of 3-(2-Hydroxyethoxy)propanoic Acid

| Property | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | 3-(2-hydroxyethoxy)propanoic acid |

| CAS Number | 117786-94-4 |

| Appearance | Predicted to be a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents |

Proposed Synthesis Pathway

The synthesis of 3-(2-hydroxyethoxy)propanoic acid can be achieved through a two-step reaction sequence as illustrated in the following diagram.

Caption: Proposed two-step synthesis of 3-(2-hydroxyethoxy)propanoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 3-(2-hydroxyethoxy)propanoic acid.

Step 1: Synthesis of Ethyl 3-(2-hydroxyethoxy)propanoate via Michael Addition

This procedure describes the base-catalyzed conjugate addition of ethylene glycol to ethyl acrylate.

Materials:

-

Ethylene glycol

-

Ethyl acrylate

-

Sodium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Experimental Workflow:

Caption: Workflow for the synthesis of ethyl 3-(2-hydroxyethoxy)propanoate.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (5.0 equivalents) in anhydrous THF.

-

Carefully add small pieces of sodium metal (1.1 equivalents) to the solution. The mixture will gently effervesce as the sodium alkoxide is formed. Stir until all the sodium has reacted.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add ethyl acrylate (1.0 equivalent) dropwise to the cooled solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 3-(2-hydroxyethoxy)propanoate by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes.

Step 2: Hydrolysis of Ethyl 3-(2-hydroxyethoxy)propanoate

This procedure details the saponification of the ester followed by acidification to yield the final carboxylic acid.

Materials:

-

Ethyl 3-(2-hydroxyethoxy)propanoate

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Workflow for the hydrolysis of ethyl 3-(2-hydroxyethoxy)propanoate.

Procedure:

-

Dissolve ethyl 3-(2-hydroxyethoxy)propanoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an aqueous solution of sodium hydroxide (1.5 equivalents) to the ester solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2 by the slow, dropwise addition of 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(2-hydroxyethoxy)propanoic acid. The product can be further purified by chromatography if necessary, though its high polarity may require specialized techniques such as reversed-phase chromatography.

Characterization

The structure and purity of the synthesized 3-(2-hydroxyethoxy)propanoic acid should be confirmed by spectroscopic methods. The following are the predicted spectroscopic data for the final product.

Table 2: Predicted Spectroscopic Data for 3-(2-Hydroxyethoxy)propanoic Acid

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~11-12 (br s, 1H, -COOH), ~3.75 (t, 2H, -O-CH₂-CH₂-OH), ~3.65 (t, 2H, -O-CH₂-CH₂-OH), ~3.60 (t, 2H, -O-CH₂-CH₂-COOH), ~2.60 (t, 2H, -CH₂-COOH) |

| ¹³C NMR | δ (ppm): ~175 (-COOH), ~72 (-O-CH₂-CH₂-OH), ~68 (-O-CH₂-CH₂-COOH), ~61 (-CH₂-OH), ~35 (-CH₂-COOH) |

| FTIR | ν (cm⁻¹): 3400-2400 (broad, O-H stretch of carboxylic acid and alcohol), 1710 (strong, C=O stretch of carboxylic acid), ~1100 (C-O stretch) |

Conclusion

This technical guide has detailed a feasible two-step synthetic route for the preparation of 3-(2-hydroxyethoxy)propanoic acid, a valuable building block for further chemical modifications. The provided experimental protocols for the Michael addition and subsequent hydrolysis are based on established chemical principles and offer a solid foundation for researchers to produce this compound in a laboratory setting. The presented physicochemical properties and predicted spectroscopic data will aid in the characterization and quality control of the synthesized material. This guide serves as a valuable resource for scientists and professionals in the fields of drug development, polymer science, and organic synthesis.

Introduction: The Role of Hydroxy-PEG1-acid in Bioconjugation

An in-depth technical guide on the core mechanism of action of Hydroxy-PEG1-acid as a linker, designed for researchers, scientists, and drug development professionals.

This compound, also known as HO-PEG1-COOH, is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1][2][3] Comprising a single, discrete ethylene (B1197577) glycol unit, it is one of the shortest hydrophilic spacers available for bioconjugation.[4][5] Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, providing two distinct chemical handles for sequential or orthogonal conjugation strategies.[2][3]

This linker has gained prominence in advanced drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5][6][7] Its primary function is to covalently connect two molecular entities, such as an antibody and a cytotoxic payload, while imparting beneficial physicochemical properties to the final conjugate.[8][][10] The key advantages conferred by the PEG component include enhanced water solubility, improved stability, and reduced immunogenicity.[8][11][12] As a non-cleavable linker, it forms a stable connection between the conjugated molecules.[5]

Core Mechanism of Action

The mechanism of action of this compound as a linker is rooted in the distinct reactivity of its two terminal functional groups.

Carboxylic Acid Moiety: The Primary Conjugation Site

The carboxylic acid group is the primary site for conjugation to biomolecules, typically targeting primary amines found in the lysine (B10760008) residues of proteins or antibodies.[2][10] The reaction does not proceed spontaneously; the carboxyl group must first be activated to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Stabilization: This unstable intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step process is preferred as it improves reaction efficiency and minimizes side reactions.[10]

-

Conjugation: The NHS ester robustly reacts with a primary amine on the target molecule (e.g., an antibody) at a physiological pH (typically 7.2-8.0) to form a stable, covalent amide bond.[10]

Hydroxyl Moiety: The Payload Attachment Site

The terminal hydroxyl group provides a secondary, orthogonal site for attaching another molecule, often a therapeutic payload or a reporter molecule.[2] This group can be used in various reactions, such as esterification or etherification, or it can be chemically modified to introduce other functional groups for subsequent conjugation steps.[2] This bifunctional nature allows for a controlled, stepwise synthesis of complex bioconjugates.

The PEG1 Spacer: Modulating Physicochemical Properties

The single ethylene glycol unit acts as a short, flexible, and hydrophilic spacer.[8] Its role is critical:

-

Solubility Enhancement: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. The inclusion of a hydrophilic PEG linker improves the overall aqueous solubility of the drug-linker complex and the final ADC, which can prevent aggregation.[][12][13]

-

Pharmacokinetic Improvement: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.[12] While a single PEG unit has a modest effect compared to long-chain polymers, it still contributes to favorable pharmacokinetic profiles.[11][14]

-

Spatial Separation: The linker provides physical separation between the two conjugated molecules, which can minimize steric hindrance and help ensure that the biological activity of each component is retained.[]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, linkers are a critical component connecting the targeting antibody to the cytotoxic payload.[15][16] this compound can be used to attach hydrophobic payloads to an antibody, improving the ADC's solubility and stability.[10][17] The linker's stability ensures that the cytotoxic drug remains attached to the antibody while in circulation, minimizing off-target toxicity, and is only released after the ADC is internalized by the target cancer cell.[][16]

PROTACs

PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][18] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a linker.[19] The length, flexibility, and composition of this linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[18][19] Short PEG linkers, including PEG1, are frequently used in PROTAC design to optimize the geometry of this complex and improve the molecule's cell permeability and degradation efficiency.[4][19]

Quantitative Data Summary

Specific kinetic and yield data for the this compound linker are not broadly published. However, studies comparing different PEG linker lengths provide valuable insights into how even small changes to the spacer can impact the final conjugate's properties. The following table summarizes comparative data from studies on short-chain PEG linkers in ADCs.

| Parameter | Linker Length | System | Observation | Reference |

| Tumor Exposure & Efficacy | 2-4 PEG Units vs. 8-24 PEG Units | ADC on L540cy Tumor Xenografts | ADCs with 8-24 PEG units showed significantly higher tumor-to-plasma exposure and 75-85% tumor weight reduction, compared to 35-45% for 2-4 unit PEGs. | [11] |

| Cytotoxicity | 4 kDa vs. 10 kDa PEG | Affibody-MMAE Conjugate | Longer PEG linkers reduced in vitro cytotoxicity. The 4 kDa PEG reduced activity by ~6.5-fold and the 10 kDa PEG by ~22.5-fold compared to a non-PEGylated version. | [11][14] |

| Circulation Half-Life | 4 kDa vs. 10 kDa PEG | Affibody-MMAE Conjugate | PEG linkers significantly extended half-life. The 4 kDa PEG resulted in a 2.5-fold extension, while the 10 kDa PEG led to an 11.2-fold extension. | [14] |

Note: This data illustrates general principles. The optimal linker length is highly dependent on the specific antibody, payload, and target.

Visualizations

References

- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 2. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]

- 3. HO-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 8. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. books.rsc.org [books.rsc.org]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxyl Group in Hydroxy-PEG1-acid: A Technical Guide to its Role in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-acid is a heterobifunctional linker that is playing an increasingly important role in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of the pivotal role of the terminal hydroxyl group in this molecule. We will explore its chemical properties, methods for its derivatization, and its impact on the overall function of the conjugates it helps create. While specific quantitative data for the single ethylene (B1197577) glycol unit variant is limited in published literature, this guide draws upon established principles and detailed experimental protocols for analogous short-chain PEG linkers to provide a robust framework for researchers.

Introduction to this compound

This compound, with the chemical formula C5H10O4 and CAS number 89211-34-7, is the shortest member of the hydroxy-PEG-acid series of linkers.[1][2][3] It possesses two distinct functional groups: a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a single ethylene glycol unit.[1][2] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

The single PEG unit imparts hydrophilicity, which can improve the solubility of the resulting conjugate, a crucial factor when working with often hydrophobic therapeutic agents.[4] The carboxylic acid is readily reactive with primary amines to form stable amide bonds. However, it is the hydroxyl group that provides a versatile handle for a wide range of chemical modifications, making this compound a valuable building block in complex bioconjugate synthesis.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89211-34-7 | [1][2] |

| Molecular Formula | C₅H₁₀O₄ | [2][3] |

| Molecular Weight | 134.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid/oil | [5] |

| Storage Conditions | -20°C for long-term storage | [4][5] |

The Pivotal Role of the Hydroxyl Group

While the carboxylic acid end of this compound provides a reliable point of attachment, the hydroxyl group offers a gateway to a diverse array of functionalities. In its native state, the primary alcohol is relatively unreactive, which is advantageous for selective conjugation at the carboxyl end. However, its true utility lies in its potential for activation and conversion into other reactive moieties. This allows for a modular and strategic approach to the synthesis of complex molecules like ADCs and PROTACs.

The ability to derivatize the hydroxyl group enables researchers to:

-

Introduce a variety of functional groups: The hydroxyl group can be converted into amines, azides, alkynes, tosylates, and more, allowing for a wide range of bioorthogonal and other conjugation chemistries.

-

Control the order of conjugation: In a multi-step synthesis, the less reactive hydroxyl group can be preserved while the carboxylic acid is reacted first. The hydroxyl group can then be activated and reacted in a subsequent step.

-

Fine-tune the properties of the linker: The choice of derivatization can influence the overall solubility, stability, and steric profile of the final conjugate.

Applications in Advanced Biotherapeutics

The unique properties of this compound, particularly the versatility of its hydroxyl group, make it a valuable tool in the development of cutting-edge therapies.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design.

The length of the PEG linker in a PROTAC is a crucial parameter. Even the difference of a single ethylene glycol unit can have a profound impact on the efficacy of the PROTAC. For instance, in a lapatinib-based PROTAC, the extension of the linker by just one ethylene glycol unit was shown to abolish the degradation of the HER2 protein while maintaining the degradation of EGFR, thereby imparting selectivity.[6]

The hydroxyl group of this compound can be derivatized to facilitate the connection to either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy.

ADCs (Antibody-Drug Conjugates)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[5] The linker in an ADC connects the antibody to the cytotoxic payload and plays a key role in the stability and release of the drug.

This compound can be used as a non-cleavable linker in ADCs.[5][7][8] The carboxylic acid end can be conjugated to the antibody, while the hydroxyl group can be modified to attach the cytotoxic drug. The hydrophilic nature of the PEG unit can help to mitigate the aggregation often seen with hydrophobic drug payloads.

Experimental Protocols for Hydroxyl Group Derivatization

While specific protocols for this compound are not abundant in the literature, the following are representative methods for the derivatization of the hydroxyl group on short-chain PEG linkers. These can be adapted for this compound with appropriate stoichiometric adjustments.

Conversion of the Hydroxyl Group to a Tosylate

This protocol describes the conversion of the hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

Hydroxy-PEG-acid derivative

-

Anhydrous Dichloromethane (DCM)

-

p-Toluenesulfonyl chloride (TsCl)

-

1 M HCl

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4 or MgSO4

Procedure:

-

Dissolve the Hydroxy-PEG-acid derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine or triethylamine (1.5 - 2.0 eq) and stir for 10 minutes.

-

Add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

Esterification of the Hydroxyl Group

This protocol outlines the formation of an ester bond with a carboxylic acid, a common method for attaching drug molecules.

Materials:

-

Hydroxy-PEG-acid derivative

-

Carboxylic acid-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the Hydroxy-PEG-acid derivative (1.0 eq), the carboxylic acid-containing molecule (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Once complete, filter off the DCU and wash the precipitate with DCM.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography.

Conversion of the Hydroxyl Group to an Amine

This two-step protocol converts the hydroxyl group into a primary amine.

Step 1: Mesylation

-

Dissolve the Hydroxy-PEG-acid derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0°C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise and stir at 0°C for 1-2 hours, then at room temperature for 2-4 hours.

-

The resulting mesylate is typically used in the next step after an aqueous workup.

Step 2: Azidation and Reduction

-

Dissolve the crude mesylate in DMF and add sodium azide (B81097) (3-5 eq).

-

Heat the mixture to 60-80°C overnight.

-

After cooling, dilute with water and extract the azide product.

-

The azide can then be reduced to the primary amine using a standard reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation.

Visualization of a PROTAC-Mediated Signaling Pathway

As an example of a relevant signaling pathway, we will visualize the degradation of BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, which is a therapeutic target in cancer.[9] A PROTAC utilizing a linker such as a derivatized this compound can be designed to recruit BRD4 to an E3 ligase, leading to its degradation.

Caption: PROTAC-mediated degradation of the BRD4 protein.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC, where the hydroxyl group of a PEG linker is a key site for modification and conjugation.

Caption: General workflow for PROTAC synthesis.

Conclusion

The hydroxyl group in this compound is a critical feature that imparts significant versatility to this heterobifunctional linker. Its capacity for a wide range of chemical derivatizations allows for the strategic and modular construction of complex biotherapeutics such as ADCs and PROTACs. While the short, single ethylene glycol unit offers unique steric and solubility properties, the fundamental chemistry of the hydroxyl group aligns with that of longer PEG-acid analogues. The experimental protocols and workflows provided in this guide, based on established principles for short-chain PEG linkers, offer a valuable resource for researchers aiming to leverage the potential of this compound in their drug development programs. Further research into the specific quantitative aspects of this compound will undoubtedly continue to refine its application in the next generation of targeted therapies.

References

- 1. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 2. OH-PEG1-COOH | CAS:89211-34-7 | Biopharma PEG [biochempeg.com]

- 3. chemscene.com [chemscene.com]

- 4. 89211-34-7 | this compound - Moldb [moldb.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - CAS:89211-34-7 - KKL Med Inc. [kklmed.com]

- 8. This compound, CasNo.89211-34-7 BOC Sciences United States [bocscichem.lookchem.com]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of the Carboxylic Acid Group in Hydroxy-PEG1-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. Its architecture, featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, provides a versatile platform for the covalent attachment of a wide array of molecules. The polyethylene (B3416737) glycol (PEG) backbone enhances hydrophilicity and biocompatibility of the resulting conjugates.[1][2] This guide focuses on the core functionality of the carboxylic acid group, providing a technical overview of its reactivity, applications, and the methodologies for its utilization.

The Carboxylic Acid Group: A Hub of Reactivity

The terminal carboxylic acid group is the primary reactive site on the this compound molecule for conjugation to amine-containing molecules.[3] Its utility is rooted in its ability to form stable amide bonds, a cornerstone of bioconjugation chemistry.[4][5] The reactivity of the carboxylic acid is highly dependent on its protonation state, which is governed by its acid dissociation constant (pKa) and the pH of the reaction environment.

Physicochemical Properties

The pKa of a terminal carboxylic acid on a PEG linker is a critical parameter influencing its reactivity. While the specific pKa for this compound is not extensively documented, the typical pKa for carboxylic acids in similar chemical environments provides a reliable estimate.

| Parameter | Typical Value | Significance |

| pKa | ~4-5[6] | Dictates the pH required for efficient activation and conjugation. At pH values above the pKa, the carboxylate anion predominates, which is less reactive towards activation. |

Amide Bond Formation: The EDC/NHS Coupling Strategy

The most prevalent method for leveraging the carboxylic acid group is through activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][4] This "zero-length" crosslinking approach facilitates the formation of a stable amide bond with a primary amine without incorporating the coupling agents into the final product.[1]

The reaction proceeds in two principal steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1]

-

Formation of a Stable NHS Ester: The O-acylisourea intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions, thereby increasing coupling efficiency.[1]

-

Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1]

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers in Drug Development

Heterobifunctional Polyethylene Glycol (PEG) linkers are a class of biocompatible polymers that play a pivotal role in modern drug development and bioconjugation.[1] These specialized molecules are characterized by a central, hydrophilic PEG backbone of varying length with two distinct reactive functional groups at either end.[1][2] This unique dual-reactivity allows for the precise and stable covalent linkage of two different molecular entities, such as a therapeutic drug and a targeting ligand.[1][2] The incorporation of the PEG spacer offers numerous advantages, including enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][3] Consequently, heterobifunctional PEG linkers have become indispensable tools in the design of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and nanoparticle-based therapeutics.[1][4]

Core Concepts: Structure and Properties

The fundamental structure of a heterobifunctional PEG linker enables a modular and versatile approach to bioconjugation.[1] The two different terminal functional groups allow for controlled, sequential reactions, which is critical for assembling complex conjugates with high purity and yield.[5]

Key Properties:

-

Biocompatibility: PEG is well-regarded for its low toxicity and minimal immunogenicity, making it an ideal material for in vivo applications.[1]

-

Solubility Enhancement: The hydrophilic nature of the PEG backbone improves the aqueous solubility of hydrophobic drugs and biomolecules, which can enhance their bioavailability and prevent aggregation.[1][4]

-

Flexibility: The PEG chain acts as a flexible spacer, which can minimize steric hindrance and help each component of the conjugate maintain its biological activity.[1]

-

Improved Pharmacokinetics: The process of PEGylation increases the hydrodynamic size of a molecule. This leads to reduced renal clearance and a longer plasma half-life, extending the circulation time of the therapeutic.[4][6]

-

Reduced Immunogenicity: The PEG chain can form a hydration shell that shields the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[4]

References

The Core Principles of Using Hydroxy-PEG1-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hydroxy-PEG1-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. As a single, discrete polyethylene (B3416737) glycol (PEG) unit, it offers precise control over spacing and hydrophilicity when conjugating molecules. This document outlines its physicochemical properties, detailed experimental protocols for its use, and the fundamental impact of PEGylation on therapeutic molecules.

Introduction to this compound and PEGylation

This compound is a non-cleavable linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][2] This bifunctional nature allows for sequential and specific conjugation to two different molecules. The short PEG chain enhances the aqueous solubility of conjugated molecules without adding significant hydrodynamic size.[3][4] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in pharmaceutical development. It can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their stability, reducing immunogenicity, and extending their circulation half-life.[5][6]

The free acid form of this compound can be unstable due to the potential for the hydroxyl group to react with the carboxylic acid group, leading to polymerization.[3][7] For this reason, it is often supplied and stored as its more stable sodium salt.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this linker.

| Property | Value | Reference |

| Chemical Name | 3-(2-Hydroxyethoxy)propanoic acid | |

| Molecular Formula | C₅H₁₀O₄ | [8] |

| Molecular Weight | 134.13 g/mol | [8] |

| CAS Number | 89211-34-7 | [8] |

| Purity | ≥95% | [8][9] |

| Form | Available as free acid or sodium salt | [3] |

| Storage Conditions | -20°C, desiccated | [3] |

| Solubility | Soluble in aqueous media | [3] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [8] |

| logP | -0.53 | [8] |

Core Applications and Principles of Use

The versatility of this compound stems from its two distinct functional groups, which can be selectively reacted.

Carboxylic Acid Reactivity: Amine Coupling

The most common application of the carboxylic acid group is its conjugation to primary amines (e.g., on proteins, peptides, or small molecules) to form a stable amide bond. This reaction is not spontaneous and requires activation of the carboxylic acid.[1] The most prevalent method is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][10]

The workflow for this process involves two key steps: the activation of the carboxylic acid to an NHS ester, followed by the reaction of the NHS ester with the amine.

Hydroxyl Group Reactivity

The terminal hydroxyl group is less reactive than the carboxylic acid but can be activated for conjugation to various functional groups.[10] For instance, it can be activated to form a p-nitrophenyl (PNP) carbonate, which can then react with primary amines.[10] This allows for a different strategic approach to bioconjugation, where the hydroxyl end is reacted first.

Detailed Experimental Protocols

The following protocols are adapted for the use of this compound based on established methods for similar PEG linkers.

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Protein

This protocol details the two-step process of activating the carboxylic acid of this compound and conjugating it to a protein containing primary amines.

Materials:

-

This compound (or its sodium salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous solvent.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

-

Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS relative to the this compound. A 5-fold molar excess of EDC and a 2-fold molar excess of NHS is a good starting point.[11]

-

Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the reactive NHS ester.[10][11]

-

-

Conjugation to Protein:

-

Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. The final concentration of the organic solvent from the linker stock should ideally not exceed 10% (v/v) of the total reaction volume.[1]

-

A typical starting molar excess of the activated linker to the protein is 10-20 fold.[10]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

-

-

Quenching the Reaction:

-

Purification:

-

Purify the protein conjugate using a desalting column or dialysis to remove excess linker and by-products.[10]

-

Protocol 2: Activation of the Hydroxyl Group to a p-Nitrophenyl (PNP) Carbonate

This protocol describes the activation of the hydroxyl group of a related compound, which can be adapted for this compound, to enable reaction with primary amines.[10]

Materials:

-

This compound

-

p-Nitrophenyl chloroformate

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

Inert gas (Argon or Nitrogen)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

-

Activation:

-

Reaction Monitoring and Work-up:

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting activated product by silica gel column chromatography.

-

Impact of PEGylation on Pharmacokinetics and Signaling

The addition of even a short PEG linker like this compound can influence the properties of a molecule. When larger PEG chains are used in PEGylation, the effects are more pronounced. PEGylation can alter the balance between a drug's pharmacodynamic (PD) and pharmacokinetic (PK) properties.[5] While it may sometimes slightly reduce the binding affinity of a drug to its target, this is often more than compensated for by the extended systemic exposure.[5][6]

The diagram below illustrates how PEGylation can impact the interaction of a therapeutic agent with its target receptor and subsequent signaling, as well as its overall pharmacokinetic profile.

Conclusion

This compound is a valuable tool in the arsenal (B13267) of researchers and drug developers. Its well-defined structure and bifunctional nature provide a high degree of control in the synthesis of complex bioconjugates. By understanding its fundamental properties and applying robust experimental protocols, scientists can effectively leverage this linker to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules, ultimately contributing to the development of more effective and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]

- 4. Hydroxy-PEG-acid sodium salt | AxisPharm [axispharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG1-acid Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins.[1][2][3][4] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, enhanced stability, and improved solubility.[2][3][4][5][6]

Hydroxy-PEG1-acid is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid, separated by a single ethylene (B1197577) glycol unit. The carboxylic acid moiety can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on a protein, forming a stable amide bond.[7][8][] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[7][10] This document provides a detailed protocol for the bioconjugation of this compound to proteins using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials and Methods

Materials

-

This compound

-

Target protein

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns or dialysis cassettes for purification

-

Analytical equipment for characterization (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry)

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a more stable, amine-reactive NHS ester.[11][12][13]

-

Preparation of Reagents: Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately prior to use as they are moisture sensitive.[11][14]

-

Activation Reaction:

Protocol 2: Conjugation of Activated this compound to Protein

This protocol details the reaction of the activated NHS-ester of this compound with the primary amines of the target protein.

-

Protein Preparation: Ensure the target protein is in the Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[15][16]

-

Conjugation Reaction:

-

Add the freshly prepared activated this compound solution to the protein solution. A typical starting molar excess of the PEG linker to the protein is 10-20 fold, but this should be optimized for the specific protein and desired degree of PEGylation.[7][15]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7][11]

-

-

Quenching the Reaction:

Protocol 3: Purification of the PEGylated Protein

Purification is crucial to remove excess PEG reagent and byproducts from the conjugated protein. Several chromatographic techniques can be employed.

-

Size Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and other low molecular weight byproducts.[][18]

-

Ion Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of the protein, allowing for separation of PEGylated species from the native protein. IEX can also be used to separate proteins with different degrees of PEGylation.[][18][19]

-

Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary method to IEX for purifying PEGylated proteins.[][19]

-

Reverse Phase Chromatography (RPC): Often used on an analytical scale for identifying PEGylation sites and separating positional isomers.[]

-

Diafiltration/Ultrafiltration: This method can be used to remove unreacted PEG and native protein.[18][20]

Protocol 4: Characterization of the PEGylated Protein

Characterization is essential to determine the degree of PEGylation and confirm the identity and purity of the conjugate.

-

SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

-

SEC-HPLC: Used to determine the purity and aggregation state of the PEGylated protein.

-

Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, which can be used to determine the degree of PEGylation.[1] Peptide mapping combined with MS can be used to identify the specific sites of PEGylation.[21][22][23]

Quantitative Data Summary

| Parameter | Typical Range/Value | Factors to Optimize | Reference |

| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Desired degree of PEGylation, protein reactivity | ,[15] |

| EDC Molar Excess (to Acid) | 1.5 - 2 fold | Activation efficiency | [7] |

| NHS Molar Excess (to Acid) | 1.5 - 2 fold | Stability of activated ester | [7] |

| Activation pH | 4.5 - 6.0 | Efficiency of EDC reaction | [11],[14] |

| Conjugation pH | 7.2 - 8.5 | Efficiency of amine reaction | [11],[] |

| Reaction Time (Activation) | 15 - 30 minutes | Complete activation | [7], |

| Reaction Time (Conjugation) | 2 hours to overnight | Conjugation efficiency | [7],[11] |

| Purification Yield (Diafiltration) | > 90% | Membrane cutoff, buffer conditions | [20] |

Visualizations

Caption: Experimental workflow for protein bioconjugation.

Caption: Mechanism of EDC/NHS mediated amide bond formation.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]

- 10. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. broadpharm.com [broadpharm.com]

- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Hydroxy-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Hydroxy-PEG1-acid is a short, hydrophilic, non-cleavable linker that can be utilized in ADC development. The single polyethylene (B3416737) glycol (PEG) unit is designed to impart hydrophilicity to the ADC, which can help to mitigate issues of aggregation often seen with hydrophobic payloads and improve the pharmacokinetic properties of the conjugate. Being a non-cleavable linker, the payload is released upon lysosomal degradation of the entire antibody-linker-drug complex within the target cancer cell.

This document provides detailed application notes on the use of this compound in ADC development, including comparative data for ADCs with short-chain PEG linkers, and comprehensive experimental protocols for the synthesis and characterization of such ADCs.